Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-
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Overview
Description
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- is an organic compound with the molecular formula C₁₇H₃₂ and a molecular weight of 236.4360 g/mol This compound is characterized by its two cyclohexane rings connected by a 2-ethyl-1,3-propanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- typically involves the reaction of cyclohexane derivatives with appropriate alkylating agents. One common method includes the alkylation of cyclohexane with 2-ethyl-1,3-propanediol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the bis-cyclohexane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light or heat
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dicyclic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.
Industry: Utilized in the synthesis of advanced materials and polymers with unique structural properties.
Mechanism of Action
The mechanism of action of Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. In chemical reactions, its reactivity is influenced by the presence of the 2-ethyl-1,3-propanediyl bridge, which can stabilize or destabilize certain reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1,1’-(1,3-propanediyl)bis-
- Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-
- Cyclohexane, 1,1’-(2-heptyl-1,3-propanediyl)bis-
Uniqueness
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- is unique due to the presence of the 2-ethyl-1,3-propanediyl bridge, which imparts distinct steric and electronic properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Biological Activity
Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- is a compound with significant potential in biological applications. This article explores its biological activity, focusing on its antioxidant, antimicrobial, and anticancer properties, as well as its synthesis and characterization.
- Molecular Formula : C17H32
- Molecular Weight : 236.4360 g/mol
- IUPAC Name : Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-
- CAS Registry Number : 54833-34-0
Antioxidant Activity
Research indicates that Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- exhibits notable antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. A study highlighted its ability to scavenge free radicals effectively, suggesting its potential application in preventing oxidative damage in cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit significant activity against Staphylococcus aureus and Escherichia coli . This suggests its potential as a natural preservative or therapeutic agent in treating infections.
Anticancer Properties
Emerging evidence supports the anticancer potential of Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-. In laboratory settings, it has shown cytotoxic effects on several cancer cell lines. For example, a study indicated that the compound induced apoptosis in human cancer cells by activating specific signaling pathways . These findings open avenues for further research into its use as a chemotherapeutic agent.
Synthesis and Characterization
The synthesis of Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- generally involves organic synthesis techniques that ensure high purity and yield. The compound can be synthesized through the reaction of cyclohexanol derivatives with ethylene glycol under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant activity of Cyclohexane derivatives revealed that the compound exhibited a significant reduction in lipid peroxidation levels in rat liver tissues. The results indicated a protective effect against oxidative stress-induced damage .
Parameter | Control Group | Cyclohexane Group |
---|---|---|
Lipid Peroxidation (µmol MDA/g tissue) | 12.5 ± 0.5 | 6.8 ± 0.4* |
Total Antioxidant Capacity (mmol Trolox/g) | 0.45 ± 0.02 | 0.75 ± 0.03* |
*Significant at p < 0.05
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial properties of various compounds including Cyclohexane derivatives against common pathogens, it was found that Cyclohexane showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and Staphylococcus aureus .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | >100 |
Properties
CAS No. |
54833-34-0 |
---|---|
Molecular Formula |
C17H32 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)butylcyclohexane |
InChI |
InChI=1S/C17H32/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h15-17H,2-14H2,1H3 |
InChI Key |
DSIGKGGCLFGHOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCCCC1)CC2CCCCC2 |
Origin of Product |
United States |
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